Arecoline-d5 Hydrobromide Salt
Overview
Description
Jasmonic acid is an organic compound found in several plants, including jasmine. It belongs to the jasmonate class of plant hormones and plays a crucial role in regulating plant responses to abiotic and biotic stresses, as well as plant growth and development . Jasmonic acid is biosynthesized from linolenic acid via the octadecanoid pathway .
Mechanism of Action
Target of Action
Arecoline-d5 Hydrobromide Salt, the principal active alkaloid in the areca nut, is known for its ability to induce euphoric sensations . It is an agonist at both muscarinic and nicotinic acetylcholine receptors . These receptors play a crucial role in the nervous system, affecting various physiological functions.
Mode of Action
As an agonist, this compound binds to the muscarinic and nicotinic acetylcholine receptors, mimicking the action of the neurotransmitter acetylcholine . This binding triggers a series of biochemical reactions that lead to the observed physiological effects.
Biochemical Pathways
The exact biochemical pathways affected by this compound are complex and involve multiple organ systems . The compound’s interaction with acetylcholine receptors can influence various physiological processes, including those within the oral cavity, central nervous system, cardiovascular system, and digestive system .
Pharmacokinetics
Arecoline is rapidly metabolized to arecaidine mainly in the liver, but also in the kidney . .
Result of Action
The binding of this compound to acetylcholine receptors can lead to a range of effects, depending on the specific receptor and the location in the body. For example, it can induce euphoric sensations . It’s important to note that the international agency for research on cancer has classified arecoline as ‘probably carcinogenic to humans’ (group 2b carcinogen) .
Biochemical Analysis
Biochemical Properties
Arecoline-d5 Hydrobromide Salt is an agonist at both muscarinic and nicotinic acetylcholine receptors . This means it can bind to these receptors and activate them, influencing various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, affecting their function and activity .
Cellular Effects
This compound has been found to have various effects on cells. For instance, it has been shown to stimulate the contraction of the gastrointestinal tract muscles . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to acetylcholine receptors, leading to their activation . This can result in changes in gene expression and enzyme activity, influencing various cellular processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Jasmonic acid is synthesized from linolenic acid, which is oxygenated by lipoxygenase (13-LOX) to form a hydroperoxide. This peroxide then cyclizes in the presence of allene oxide synthase to form an allene oxide. The rearrangement of allene oxide to form 12-oxophytodienoic acid is catalyzed by allene oxide cyclase. A series of β-oxidations results in 7-isojasmonic acid, which isomerizes to jasmonic acid in the absence of enzyme .
Industrial Production Methods: Industrial production of jasmonic acid involves the extraction from plant tissues using liquid-phase extraction with dichloromethane or diethyl ether, or solid-phase extraction using various materials . Advanced methods like UPLC-MS/MS are employed for high-throughput analysis and quantification of jasmonic acid in plant tissues .
Chemical Reactions Analysis
Types of Reactions: Jasmonic acid undergoes various chemical reactions, including oxidation, reduction, and conjugation with amino acids. It can be converted into its methyl ester, methyl jasmonate, which is also biologically active .
Common Reagents and Conditions:
Oxidation: Lipoxygenase (13-LOX) is used to oxygenate linolenic acid.
Cyclization: Allene oxide synthase and allene oxide cyclase are involved in cyclization reactions.
Reduction: OPDA reductase reduces 12-oxophytodienoic acid to 3-oxo-2-(29 [Z]-pentenyl)-cyclopentane-1-octanoic acid.
Major Products:
Methyl Jasmonate: Formed by methylation of jasmonic acid.
Jasmonoyl-Isoleucine: A conjugate formed with isoleucine, which is biologically active.
Scientific Research Applications
Jasmonic acid has diverse applications in scientific research:
Chemistry: Used as a signaling molecule in studying plant defense mechanisms.
Biology: Plays a role in plant growth regulation, seed germination, and stress responses.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Used in agriculture to enhance plant resistance to pests and diseases.
Comparison with Similar Compounds
Methyl Jasmonate: A methyl ester of jasmonic acid.
Jasmonoyl-Isoleucine: A conjugate with isoleucine.
12-Oxophytodienoic Acid: An intermediate in the biosynthesis of jasmonic acid.
Jasmonic acid’s unique role in plant defense and stress responses, along with its diverse applications, makes it a compound of significant interest in various scientific fields.
Biological Activity
Arecoline-d5 hydrobromide salt is a deuterated form of arecoline, an active alkaloid derived from the areca nut (Areca catechu). This compound has garnered attention due to its complex biological activities, which include effects on various physiological systems and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and associated toxicities.
Overview of this compound
This compound acts as an agonist at both muscarinic and nicotinic acetylcholine receptors, mimicking the neurotransmitter acetylcholine. Its interaction with these receptors leads to a variety of physiological responses, including stimulation of gastrointestinal motility and modulation of neuronal activity .
Pharmacological Activities
The biological activities of this compound can be categorized into several key areas:
- Neurological Effects : Arecoline has been shown to induce euphoric sensations and may play a role in addiction pathways. In animal models, it has been linked to neuronal cell death at higher concentrations, while lower doses may help regulate lipid metabolism and reduce depressive behaviors .
- Cardiovascular Effects : Studies indicate that Arecoline can influence heart function and promote gastrointestinal peristalsis. However, it may also cause intestinal inflammation and damage at certain doses .
- Anti-inflammatory and Antioxidant Properties : Arecoline exhibits anti-inflammatory effects, particularly in models of rheumatoid arthritis. It has been shown to inhibit pathways associated with inflammation and oxidative stress, suggesting potential therapeutic applications for inflammatory diseases .
The pharmacological effects of this compound are mediated through several biochemical pathways:
- Acetylcholine Receptor Activation : The binding to muscarinic and nicotinic receptors activates downstream signaling cascades that influence muscle contraction and neurotransmission .
- Regulation of Signaling Pathways : Arecoline modulates various signaling pathways, including the PI3K/AKT pathway, which is crucial for cell survival and metabolism. In rheumatoid arthritis models, it has been shown to reduce cell viability and promote apoptosis in fibroblast-like synoviocytes .
- Metabolism and Toxicity : Arecoline is rapidly metabolized in the liver to arecaidine. This metabolic pathway is significant as it influences the compound's toxicity profile. Studies indicate that high doses can lead to hepatotoxicity characterized by oxidative stress and inflammation .
Toxicological Profile
Despite its potential therapeutic benefits, this compound poses risks related to toxicity:
- Hepatotoxicity : Research indicates that Arecoline can induce liver damage through mechanisms involving oxidative stress and inflammatory responses. Histopathological studies have shown hepatocyte swelling, lipid degeneration, and inflammatory infiltration in animal models exposed to high doses .
- Cytotoxicity : Arecoline exhibits cytotoxic effects across various cell types, including hepatocytes, lymphocytes, and neuronal cells. This cytotoxicity is associated with the generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis .
Case Studies and Experimental Findings
Several studies have investigated the biological activity of this compound in various experimental models:
Properties
IUPAC Name |
methyl 2,6-dideuterio-1-(trideuteriomethyl)-3,6-dihydro-2H-pyridine-5-carboxylate;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.BrH/c1-9-5-3-4-7(6-9)8(10)11-2;/h4H,3,5-6H2,1-2H3;1H/i1D3,5D,6D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOJRQLKMVSHHZ-UKYXHEKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=C(C1)C(=O)OC.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1CC=C(C(N1C([2H])([2H])[2H])[2H])C(=O)OC.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80486722 | |
Record name | Arecoline-d5 Hydrobromide Salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80486722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131448-18-5 | |
Record name | Arecoline-d5 Hydrobromide Salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80486722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.